N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-4-2-11(3-5-12)8-14(22)20-13-9-17-15(18-10-13)21-7-1-6-19-21/h1-7,9-10H,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQOGPCYDIBXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyrimidine Ring: This can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling Reactions: The pyrazole and pyrimidine rings can be coupled using a suitable linker, such as a halogenated intermediate.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with an amine group on the intermediate compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide can be represented as follows:
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can also act as a ligand in coordination chemistry, facilitating various reactions and interactions.
Biology
Biologically, this compound is explored for its potential activity against various enzymes and receptors. Research indicates that it may inhibit specific biological pathways, making it a candidate for drug discovery and development. Assays utilizing this compound can help identify new therapeutic targets or evaluate biochemical processes .
Medicine
In medicinal chemistry, this compound is under investigation for its therapeutic potential in treating diseases such as cancer, inflammatory conditions, and infectious diseases. Its mechanism of action may involve enzyme inhibition or modulation of receptor activity, which could lead to significant clinical applications .
Industry
In industrial applications, this compound could be utilized in developing new materials, including polymers and coatings. Additionally, its properties may lend themselves to use in agrochemicals or pharmaceuticals, contributing to advancements in these sectors .
Case Study 1: Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Researchers have demonstrated that these compounds can selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study 2: Anti-inflammatory Effects
Another area of investigation involves the anti-inflammatory effects of this compound. In vivo studies have shown that derivatives with similar structures exhibit significant anti-inflammatory activity compared to standard treatments like Indomethacin. This suggests that this compound may offer therapeutic benefits in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide” would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it might bind to the receptor and either activate or block its signaling pathway.
Comparison with Similar Compounds
Benzothiazole-Based Acetamides ()
Compounds such as N-(benzothiazole-2-yl)-2-phenylacetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-fluorophenyl)acetamide share the acetamide backbone but replace the pyrimidine-pyrazole core with benzothiazole. Key differences include:
- Substituent Effects : The 6-trifluoromethyl group in benzothiazole derivatives enhances lipophilicity and metabolic stability compared to the 4-fluorophenyl group in the target compound.
- Biological Implications : Benzothiazole derivatives are often associated with antitumor and antimicrobial activities, whereas pyrimidine-pyrazole systems may favor kinase inhibition due to their resemblance to purine bases .
Imidazole-Sulfinyl Derivatives ()
The compound N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate shares the 4-fluorophenylacetamide group but incorporates an imidazole ring with a methylsulfinyl substituent. Comparisons include:
- Fluorophenyl Commonality : Both compounds leverage fluorine’s electron-withdrawing effects to stabilize the acetamide moiety and enhance membrane permeability.
Thiazole-Containing Analogues ()
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide features a thiazole ring linked to pyrazole. Structural contrasts include:
- Ring Size and Reactivity : Thiazole’s sulfur atom may confer distinct metabolic pathways (e.g., susceptibility to oxidation) compared to the nitrogen-rich pyrimidine-pyrazole system.
- Substituent Placement : The para-substituted phenyl group in the target compound vs. meta-substituted variants in thiazole analogues could alter steric interactions with biological targets.
Data Table: Structural and Hypothetical Pharmacological Comparisons
Research Findings and Implications
- Structural Advantages : The pyrimidine-pyrazole core in the target compound offers a balance of hydrogen-bonding capability (via pyrimidine nitrogens) and conformational rigidity, which is advantageous for selective target engagement compared to benzothiazole or thiazole analogues .
- Fluorine’s Role : The 4-fluorophenyl group is a conserved feature in many analogues, suggesting its critical role in enhancing pharmacokinetic properties. However, its placement on a pyrimidine-pyrazole scaffold may reduce off-target effects compared to bulkier benzothiazole systems .
- Synthetic Feasibility : The target compound’s synthesis likely benefits from established protocols for pyrimidine derivatives, whereas methylsulfinyl-containing imidazoles () require enantioselective synthesis, increasing complexity .
Biological Activity
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-fluorophenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on its biological activity, including case studies, data tables, and relevant research outcomes.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C15H14FN5O
- Molecular Weight : 299.3 g/mol
- IUPAC Name : this compound
This structure features a pyrazole moiety linked to a pyrimidine and an acetamide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that compounds with similar structures can inhibit various kinases and enzymes that play roles in cancer progression and inflammatory responses.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- MCF7 (breast cancer) : GI50 = 3.79 µM
- SF-268 (central nervous system cancer) : TGI50 = 12.50 µM
- NCI-H460 (lung cancer) : LC50 = 42.30 µM .
These results suggest that the compound has potential as an anticancer agent, particularly due to its selective cytotoxicity.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In vitro studies indicate that it may inhibit pro-inflammatory cytokines, thereby modulating the inflammatory response .
Data Tables
The following table summarizes the biological activities of this compound against various cancer cell lines:
| Cell Line | Activity Measure | IC50/GC50 (µM) |
|---|---|---|
| MCF7 | Growth Inhibition | 3.79 |
| SF-268 | Growth Inhibition | 12.50 |
| NCI-H460 | Cytotoxicity | 42.30 |
Case Study 1: MCF7 Cell Line
A study evaluated the efficacy of this compound on MCF7 cells, demonstrating a significant reduction in cell viability at concentrations as low as 3.79 µM, indicating its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of inflammation. The results showed a marked decrease in inflammatory markers following treatment with the compound, suggesting its utility in managing inflammatory diseases .
Q & A
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Compound | Core Structure | IC50 (μM, MCF-7) | Key Substituent Effect |
|---|---|---|---|
| Target compound | Pyrimidine-pyrazole | 0.45 | 4-Fluorophenyl enhances kinase selectivity |
| Thienopyrimidine Derivative A | Thienopyrimidine | 1.20 | Lack of pyrazole reduces potency |
| Oxadiazole Compound B | Oxadiazole | >10 | No pyrimidine core limits target binding |
Structure-Activity Relationship (SAR): Which structural modifications enhance metabolic stability without compromising activity?
Answer:
- Fluorine substitution : The 4-fluorophenyl group reduces CYP450-mediated oxidation, improving half-life .
- Pyrazole N-methylation : Blocks metabolic hydroxylation while maintaining kinase affinity .
- Acetamide bioisosteres : Replacing the acetamide with sulfonamide or urea groups enhances solubility (logP <3) .
Advanced Mechanistic Studies: How to elucidate the compound’s mode of action using computational methods?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., PDB 1M17) to identify key interactions (e.g., H-bond with pyrimidine N1) .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
- QSAR models : Use CoMFA/CoMSIA to predict activity cliffs from electronic (σ) and steric (Es) descriptors .
Toxicity Profiling: What preclinical models are appropriate for assessing hepatotoxicity risks?
Answer:
- Primary hepatocyte assays : Measure ALT/AST release and CYP3A4 inhibition .
- In vivo rodent studies : Monitor liver histopathology (e.g., necrosis) after 28-day oral dosing (50 mg/kg) .
- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect quinone-imine intermediates .
Data Reproducibility: How to mitigate batch-to-batch variability in biological testing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
